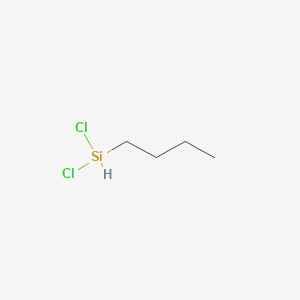

Butyl(dichloro)silane

Description

Classification and General Reactivity of Dichlorosilanes within Organosilicon Chemistry

Within the broad family of organosilicon compounds, dichlorosilanes represent a significant subclass. These compounds are characterized by a central silicon atom bonded to two chlorine atoms, with the remaining two valencies typically satisfied by hydrogen atoms and/or organic groups, such as alkyl or aryl moieties. lookchem.com Butyl(dichloro)silane falls into the category of alkyldichlorosilanes, where one of the positions is occupied by a butyl group and the other, presumably, by a hydrogen atom or another alkyl group.

The reactivity of dichlorosilanes is dominated by the presence of the highly polarized silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack, making dichlorosilanes valuable precursors for a wide range of chemical transformations. A primary and characteristic reaction of dichlorosilanes is their vigorous reaction with water and other protic solvents like alcohols. amazonaws.comgelest.com This hydrolysis reaction cleaves the Si-Cl bonds, leading to the formation of silanols (R₂Si(OH)₂) and liberating hydrogen chloride (HCl). amazonaws.comgelest.com These initially formed silanols are often unstable and readily undergo condensation reactions to form siloxanes, which are the building blocks of silicone polymers. researchgate.net

Beyond hydrolysis, dichlorosilanes are key intermediates in various synthetic pathways. They can react with Grignard reagents or organolithium compounds to form new silicon-carbon bonds, allowing for the introduction of diverse organic functionalities. researchgate.netevitachem.com Their utility extends to surface modification, where they are used to treat surfaces like glass or silica, altering their properties to become more hydrophobic or to act as coupling agents bonding organic polymers to inorganic substrates. lookchem.comgelest.com

Research Landscape of this compound and Related Organosilanes

The research landscape for simple alkyldichlorosilanes, including butyl-substituted variants, is primarily driven by their role as intermediates in the synthesis of more complex silicon-containing molecules. While extensive research has been conducted on di-n-butyldichlorosilane and di-tert-butyldichlorosilane (B93958), specific studies focusing solely on the mono-substituted this compound are less common in publicly available literature. lookchem.comchemicalbook.com

Research into related compounds, however, provides insight into the potential synthesis and reactivity of this compound. One established industrial method for creating alkylchlorosilanes is the "Direct Process," where an alkyl chloride (like butyl chloride) reacts with elemental silicon in the presence of a copper catalyst. researchgate.net This process typically yields a mixture of products, including alkyldichlorosilanes. researchgate.netlookchem.com Another significant synthetic route is hydrosilylation, which involves the addition of a silane (B1218182) containing a Si-H bond across a double bond, such as that in butene, catalyzed by transition metals. libretexts.org

Patented research demonstrates the use of n-butyldichlorosilane as a reactant. For instance, it can be reacted with ethylene (B1197577) to produce n-butylethyldichlorosilane, highlighting its role as a building block for creating more complex silanes with mixed alkyl substituents. google.com The primary application for these types of compounds is as precursors for specialty silicones, resins, and as surface modifying agents. lookchem.comlookchem.com The specific properties imparted by the butyl group can influence the final characteristics of the resulting polymer or modified surface, such as flexibility and hydrophobicity. gelest.com

Structure

3D Structure

Properties

IUPAC Name |

butyl(dichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Si/c1-2-3-4-7(5)6/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNQKMXXOSIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[SiH](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl Dichloro Silane and Analogous Dichlorosilanes

Grignard Reagent-Based Synthesis Approaches

The Grignard reaction is a well-established and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and it remains a vital technique for the synthesis of organosilanes. gelest.com

A primary laboratory and industrial method for synthesizing butyl(dichloro)silane involves the nucleophilic substitution of silicon tetrachloride (SiCl₄) with a butylmagnesium halide, such as butylmagnesium chloride or butylmagnesium bromide. google.comacs.org This reaction is a classic example of a Grignard synthesis, where the highly polar magnesium-carbon bond in the Grignard reagent facilitates the attack of the nucleophilic butyl group on the electrophilic silicon atom of silicon tetrachloride. lkouniv.ac.inmnstate.edu

The reaction proceeds in a stepwise manner, with the progressive substitution of chlorine atoms on the silicon tetrachloride molecule. lkouniv.ac.in However, the reaction is often not highly selective, leading to a mixture of products including butyltrichlorosilane (B1265895), dithis compound, tributyl(chloro)silane, and tetrabutylsilane. acs.org The reactivity of the chlorosilane intermediates decreases as more alkyl groups are added. acs.org By carefully controlling the stoichiometry of the reactants, particularly the ratio of Grignard reagent to silicon tetrachloride, the formation of the desired this compound can be optimized. acs.org Adding the Grignard reagent to the silane (B1218182) (reverse addition) is generally preferred when partial substitution is the goal. gelest.com

The fundamental reaction can be represented as: 2 BuMgX + SiCl₄ → Bu₂SiCl₂ + 2 MgXCl (where Bu = butyl group, X = Cl or Br)

To maximize the yield and purity of this compound, strict control over reaction conditions is essential.

Inert Atmosphere: Grignard reagents are highly reactive towards protic solvents, oxygen, and carbon dioxide. Therefore, the synthesis must be conducted under a dry, inert atmosphere, typically using nitrogen or argon gas, to prevent the decomposition of the reagent and unwanted side reactions. iitk.ac.in

Solvent Selection: The choice of solvent is critical as it must solvate the Grignard reagent to maintain its reactivity. Anhydrous ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are most commonly used due to their ability to coordinate with the magnesium center of the Grignard reagent. numberanalytics.comnumberanalytics.com The selection between these solvents can influence reaction rates and product distribution. numberanalytics.com

Temperature Control: The Grignard reaction is exothermic. google.com Effective temperature control is crucial to manage the reaction rate, prevent side reactions, and ensure safety, especially on an industrial scale. iitk.ac.in Reactions are often initiated at low temperatures (e.g., 0 to 25 °C) and then may be allowed to proceed at a controlled, elevated temperature. iitk.ac.in For instance, a patented method for a related compound involves reacting the Grignard reagent at a low temperature of -8 to -5 °C.

The following table summarizes key parameters for optimizing Grignard-based synthesis:

Table 1: Optimization of Grignard Synthesis Conditions| Parameter | Condition | Rationale |

|---|---|---|

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of Grignard reagent with moisture and oxygen. smolecule.com |

| Solvent | Anhydrous Ether or THF | Solvates and stabilizes the Grignard reagent. numberanalytics.comnumberanalytics.com |

| Temperature | Controlled, often low | Manages exothermic reaction and minimizes byproduct formation. iitk.ac.in |

| Reagent Ratio | Stoichiometric control | Influences the degree of substitution on the silicon center. acs.org |

A significant challenge in the Grignard synthesis of dichlorosilanes is the formation of a mixture of products with varying degrees of alkyl substitution. acs.org For example, the reaction of butylmagnesium bromide with silicon tetrachloride can yield not only the desired dithis compound but also butyltrichlorosilane and tributyl(chloro)silane. acs.org The formation of biphenyl-type compounds from the coupling of the organic radicals can also occur as a side reaction. mnstate.edu

Effective purification methods are therefore critical. The primary byproduct of the reaction is a magnesium halide salt (e.g., MgCl₂), which is insoluble in the typical ether solvents and can be removed by filtration. Following filtration, the desired this compound is separated from the solvent and other soluble byproducts (like other butylchlorosilanes) through fractional distillation under reduced pressure. lkouniv.ac.in The significant differences in the boiling points of the various chlorosilane products allow for their effective separation.

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative to traditional chemical routes for forming silicon-carbon bonds, often under milder conditions and with different selectivity profiles. nih.gov

Electroreductive synthesis presents a modern approach to forming silicon-carbon bonds by activating strong silicon-chlorine (Si-Cl) bonds. nih.govresearchgate.net This strategy involves the generation of highly reactive silyl (B83357) radical intermediates through the electroreduction of readily available chlorosilanes. nih.govnih.gov While the reduction of the Si-Cl bond is energetically challenging, electrochemistry can provide the high potentials necessary to drive this process. nih.govnih.gov

These electrochemically generated silyl radicals can then react with various organic molecules. For instance, research has shown that the electrolysis of chlorosilanes in the presence of alkenes can lead to vicinal disilylation, hydrosilylation, and allylic silylation reactions. nih.gov This demonstrates the potential for creating C(sp³)–Si bonds under transition-metal-free conditions. nih.gov While much of the research has focused on smaller chlorosilanes like trimethylchlorosilane, the principles are applicable to the synthesis of more complex organosilanes. nih.govacs.org

The success of electrochemical synthesis is highly dependent on the specific electrolytic conditions and the materials used for the electrodes.

Electrolytic Conditions: The process typically involves a constant current electrolysis in a suitable organic solvent, such as dry tetrahydrofuran (THF), under an inert atmosphere (e.g., argon). A supporting electrolyte, like tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO₄) or tetrabutylammonium hexafluorophosphate (B91526) (nBu₄NPF₆), is necessary to ensure conductivity of the solution. nih.govrsc.org

Electrode Material Selection: The choice of electrode material is critical and can significantly influence the reaction's outcome. cmu.edu In many electroreductive syntheses of organosilanes, a sacrificial magnesium anode is used in conjunction with a cathode made of materials like graphite (B72142), stainless steel, or nickel. nih.govrsc.orggoogle.com The use of magnesium electrodes has been shown to be particularly effective in the electrosynthesis of polysilanes from dichlorosilanes. cmu.edu The material of both the anode and cathode can be varied to optimize the reaction. google.com For example, research on the disilylation of alkenes found that a combination of a magnesium anode and a graphite cathode provided optimal yields. nih.govrsc.org

The following table outlines typical components of an electrochemical cell for organosilane synthesis:

Table 2: Typical Electrolytic Cell Components and Conditions| Component | Material/Condition | Purpose |

|---|---|---|

| Anode | Magnesium (sacrificial), Stainless Steel, Graphite | Source of electrons, can be sacrificial to participate in the reaction. nih.govrsc.orggoogle.com |

| Cathode | Graphite, Copper, Nickel, Stainless Steel | Site of reduction of the chlorosilane. rsc.orggoogle.com |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Dissolves reactants and electrolyte. nih.govacs.org |

| Electrolyte | Tetrabutylammonium salts (e.g., TBAClO₄, nBu₄NPF₆) | Provides ionic conductivity to the solution. nih.govrsc.org |

| Atmosphere | Inert (Argon) | Prevents side reactions with air and moisture. |

Direct Synthesis Routes and Catalytic Approaches

Direct synthesis and catalytic chlorination represent fundamental approaches for the industrial production and laboratory-scale synthesis of dichlorosilanes. These methods are valued for their directness in establishing the critical silicon-chlorine and silicon-carbon bonds.

Direct Reaction of Alkyl Chlorides with Silicon in the Presence of Copper Catalysts

The most prominent industrial method for synthesizing organochlorosilanes is the direct process, often referred to as the Müller-Rochow reaction. gelest.com This process involves the reaction of an alkyl chloride, such as butyl chloride, with elemental silicon in the presence of a copper catalyst at elevated temperatures, typically between 250 and 350°C. gelest.comresearchgate.net While widely used for producing methylchlorosilanes, this method can be adapted for higher alkyldichlorosilanes like this compound. gelest.comrsc.org

The selectivity towards the desired dichlorodimethylsilane (B41323) in the classic Rochow process can be significantly enhanced by the addition of promoters to the copper catalyst. mdpi.com These promoters, often used in parts-per-million quantities, can increase both the reaction rate and selectivity. mdpi.com

Table 1: Influence of Promoters on Direct Synthesis

| Promoter | Typical Amount | Effect | Source |

|---|---|---|---|

| Zinc (Zn) | ppm levels | Increases reaction rate and selectivity for dichlorodimethylsilane. | mdpi.com |

| Tin (Sn) | ppm levels | Increases reaction rate and selectivity for dichlorodimethylsilane. | mdpi.com |

| Phosphorus (P) | ppm levels | Can increase reaction rate and selectivity. | mdpi.com |

Using nanosized copper catalyst precursors has also been shown to improve selectivity and reduce induction times for the reaction. google.com

Palladium-Catalyzed Chlorination of Butylsilanes

An alternative route to dichlorosilanes involves the catalytic chlorination of a precursor silane. For instance, di-tert-butyldichlorosilane (B93958) can be synthesized by reacting di-tert-butylsilane (B1239941) with a chlorinating agent in the presence of a palladium catalyst. google.com Suitable chlorinating agents include chlorine gas or carbon tetrachloride, with metal chlorides like palladium chloride serving as the catalyst. google.com

This method offers a more controlled, stepwise approach compared to the direct process. A significant advancement in this area involves replacing homogenous palladium catalysts with palladium on carbon (Pd/C). google.com This heterogeneous catalyst is more cost-effective and can be recovered and reused multiple times, which is advantageous for industrial-scale production. google.com The reaction substitutes Si-H bonds with Si-Cl bonds, providing a direct pathway to the target dichlorosilane (B8785471) from a corresponding hydrosilane.

Advanced Synthetic Strategies for Dichlorosilane Derivatives

Beyond the direct synthesis of simple dichlorosilanes, more advanced strategies are employed to create complex derivatives, including those with silicon-silicon bonds and tailored functionalities. These methods are crucial for the development of advanced silicon-based polymers and materials.

Modifications of Wurtz-Type Coupling Reactions for Silicon-Silicon Bond Formation

The traditional method for forming silicon-silicon bonds is the Wurtz-type coupling, which involves the reductive coupling of dichlorosilanes using an alkali metal like sodium. koreascience.krwikipedia.org However, this method is often problematic and difficult to control. koreascience.kruvic.ca

Modifications to this classic reaction have been developed to improve control and yield. One such modification involves the reductive dimerization of a pseudo-pentacoordinate chlorodisilane using magnesium instead of sodium. oup.com In a specific example, 1-chloro-1-[8-(dimethylamino)-1-naphthyl]disilane was coupled using magnesium in THF to afford a 2,3-bis(pseudo-pentacoordinate) tetrasilane in 70% yield. oup.com This study demonstrated that intramolecular coordination of the amino group to the silicon center enhances the reactivity of the silicon-halogen bond towards magnesium, allowing the reaction to proceed under milder conditions than those required for analogous tetracoordinate halodisilanes. oup.com This approach provides a pathway to "mixed polysilanes" with defined structures. oup.com

Hydrosilylation-Based Synthesis of Functionalized Chlorosilanes

Hydrosilylation is a powerful and widely used reaction in organosilicon chemistry for forming silicon-carbon bonds. sciepub.comresearchgate.net The process involves the addition of a hydrosilane (containing a Si-H bond) across an unsaturated bond, such as a carbon-carbon double bond in an alkene. tum.de This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. sciepub.comresearchgate.net

This methodology is highly effective for synthesizing functionalized chlorosilanes, which can serve as monomers for polymerization. sciepub.comresearchgate.net By reacting a molecule containing one or more alkene groups with a chlorosilane that also possesses a Si-H bond (e.g., dichlorosilane or methyldichlorosilane), a diverse range of functionalized monomers can be produced. sciepub.com For example, reacting terminal dienes with dimethylchlorosilane yields modified siloxane monomers that can be polymerized. researchgate.net The properties of the resulting polymers can be tuned by varying the structure of the diene or the substituents on the chlorosilane. sciepub.comresearchgate.net

Table 2: Examples of Hydrosilylation for Monomer Synthesis

| Diene Reactant | Chlorosilane Reactant | Catalyst | Resulting Monomer Functionality | Source |

|---|---|---|---|---|

| 1,5-Hexadiene | Dimethylchlorosilane | Karstedt's Catalyst | Monomer with a six-carbon chain. | researchgate.net |

| 1,7-Octadiene | Dimethylchlorosilane | Karstedt's Catalyst | Monomer with an eight-carbon chain. | researchgate.net |

| Diallyl ether | Dimethylchlorosilane | Karstedt's Catalyst | Monomer with an ether linkage. | researchgate.net |

The high yields and functional group tolerance of hydrosilylation make it a preferred method for synthesizing activated and functionalized silicon compounds for industrial applications. sciepub.com

Dehydrocoupling of Hydrosilanes for Polymer Synthesis

Dehydrocoupling polymerization of hydrosilanes is an alternative and increasingly important route to polysilanes, polymers with a silicon backbone. koreascience.krmdpi.com This method involves the catalytic formation of Si-Si bonds from primary or secondary silanes (RSiH₃ or R₂SiH₂) with the concurrent elimination of hydrogen gas. mdpi.com

This process overcomes some of the limitations of the Wurtz-type coupling. koreascience.kr The reaction was pioneered by Harrod and others, who discovered that Group 4 metallocenes, such as dimethyltitanocene and dimethylzirconocene, could effectively catalyze the Si-Si bond formation of hydrosilanes like phenylsilane. mdpi.com Since then, a variety of catalytic systems have been developed, including those based on late transition metals like rhodium, palladium, and platinum, as well as earth-abundant metals like copper. koreascience.krdicp.ac.cnoup.com

Table 3: Catalysts for Dehydrocoupling of Hydrosilanes

| Catalyst Type | Example Catalyst | Substrate Example | Product Type | Source |

|---|---|---|---|---|

| Group 4 Metallocenes | Dimethyltitanocene | Phenylsilane | Polysilane | mdpi.com |

| Late Transition Metals | (Ph₃P)₃RhCl | 1,1-dihydrotetraphenylsilole | Electroluminescent polysilole | koreascience.kr |

| Platinum Complexes | Pt(cod)₂ | Secondary silanes (R₁R₂SiH₂) | Polysilanes | oup.com |

The dehydrocoupling reaction provides a pathway to functionalized polysilanes and allows for greater control over the polymer structure compared to traditional methods. mdpi.com It is a key technique in synthesizing silicon-based polymers for applications in materials science and electronics. koreascience.kr

Polycondensation Reactions for Organosilicon Polymers

Polycondensation represents a fundamental class of step-growth polymerization reactions utilized in the synthesis of organosilicon polymers from dichlorosilane monomers, including this compound. In these processes, monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as hydrogen chloride or salts. gdckulgam.edu.in The primary methods involving dichlorosilanes are reductive coupling to form polysilanes (Si-Si backbone) and condensation with co-monomers like diols to produce poly(silylether)s (Si-O-C backbone).

Wurtz-type Reductive Coupling for Polysilanes

The most established method for synthesizing high molecular weight polysilanes is the Wurtz-type reductive coupling of substituted dichlorosilanes. koreascience.kr This reaction involves the dehalogenation of a dichlorosilane using a stoichiometric amount of a finely dispersed alkali metal, typically sodium, in an inert, high-boiling solvent like toluene. wikipedia.orgresearchgate.net The pioneering synthesis of poly(dimethylsilylene) was achieved by reacting dimethyldichlorosilane with sodium metal. wikipedia.org

(CH₃)₂SiCl₂ + 2 Na → [(CH₃)₂Si]ₙ + 2 NaCl wikipedia.org

The reaction conditions are vigorous and must be carefully controlled, as they significantly influence the properties of the resulting polymer. wikipedia.orgibm.com A major challenge of the traditional Wurtz-type coupling is the frequent production of a bimodal or even trimodal molecular weight distribution, yielding a mix of high-molecular-weight polymer and low-molecular-weight cyclic oligosilanes (e.g., five and six-membered rings). wikipedia.orgdtic.mil

Research has focused on refining this method to achieve better control over the polymerization process and product characteristics. Key findings include:

Sonochemical Coupling: The application of ultrasound at lower temperatures has been shown to produce monomodal polymers with narrower polydispersities (Mw/Mn ≈ 1.2) compared to the bimodal polymers typically obtained from thermal coupling. dtic.milacs.org

Solvent and Temperature Effects: Performing the reaction in tetrahydrofuran (THF) at ambient temperatures can lead to higher yields and narrower molecular weight distributions. researchgate.net This is attributed to the solvent's ability to sequester the sodium ion, thereby stabilizing anionic chain carriers. researchgate.net

Electrochemical Reduction: An alternative to using alkali metals is the electroreduction of dichlorosilanes with magnesium electrodes. cmu.edu This method can produce high molecular weight poly(alkylarylsilane)s with relatively narrow molecular weight distributions (Mw/Mn = 1.4–1.8) and yields ranging from 5-79%. cmu.edu

| Dichlorosilane Monomer | Coupling Method | Reaction Conditions | Number-Average Molecular Weight (Mₙ) (g/mol) | Polydispersity Index (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|

| Methylphenyldichlorosilane | Electroreduction (Mg electrodes) | LiClO₄, THF | 5,200 - 31,000 | 1.4 - 1.8 | cmu.edu |

| Dimethyldichlorosilane | Wurtz Coupling (Na) | Toluene, >100 °C | >100,000 (high polymer fraction) | Bimodal | wikipedia.orgdtic.mil |

| (2-Phenylpropyl)(n-hexyl)dichlorosilane | Wurtz Coupling (Na) | Toluene | ~10³ (low MW fraction), ~10⁶ (high MW fraction) | Bimodal | koreascience.kr |

Condensation with Diols for Poly(silylether)s

Poly(silylether)s (PSEs), which contain alternating silicon-oxygen-carbon bonds in their backbone, are synthesized via the polycondensation of dichlorosilanes with diols. nih.govmdpi.com This reaction proceeds with the elimination of hydrogen chloride (HCl), which must be neutralized by an added base. mdpi.com

R₂SiCl₂ + HO-R'-OH → [-Si(R₂)O-R'-O-]ₙ + 2n HCl nih.govmdpi.com

This method is versatile, allowing for the creation of a wide variety of polymer structures by changing the organic substituents on the silicon atom (R) and the organic spacer of the diol (R'). mdpi.com Both aliphatic and aromatic diols can be used, leading to PSEs with different thermal and mechanical properties. nih.gov For instance, the reaction of diphenylsilane (B1312307) with 1,4-cyclohexanedimethanol (B133615) yields a poly(silylether) with a number-average molecular weight (Mₙ) of 5100 g/mol . nih.gov While effective, the use of moisture-sensitive dichlorosilanes and the production of corrosive HCl are notable limitations of this process. nih.govmdpi.com

| Silane Monomer | Diol Monomer | Catalyst/Conditions | Number-Average Molecular Weight (Mₙ) (g/mol) | Polydispersity Index (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|

| Diphenylsilane | 1,4-Cyclohexanedimethanol | Manganese Catalyst | 5,100 | 1.40 | nih.gov |

| Diphenylsilane | 1,4-Cyclohexanediol | Manganese Catalyst | 3,100 | 1.73 | nih.gov |

| Diphenylsilane | 4,4'-Biphenol | Manganese Catalyst | 7,200 | 1.87 | nih.gov |

| Diphenylsilane | Isosorbide | Manganese Catalyst | up to 17,000 | N/A | mdpi.com |

*Note: The referenced studies utilized dehydrogenative coupling with dihydrosilanes, a related condensation method that avoids the generation of HCl. The principles and resulting polymer structures are analogous to what would be expected from using the corresponding dichlorosilanes with a base. nih.govmdpi.com

Dehydrochlorinative Coupling

Dehydrochlorinative coupling is a broader category of polycondensation that involves the reaction of a dichlorosilane with a compound containing active C-H bonds, leading to the formation of Si-C linkages and the elimination of HCl. While often discussed for the synthesis of smaller organosilicon compounds, this principle can be extended to polymerization. google.comresearchgate.net For example, the reaction between certain alkyl chlorides and dichlorosilanes can form Si-C bonds, which can be a step in creating polycarbosilanes. google.com These reactions often require catalysts, such as tertiary amines or phosphines, and may need elevated temperatures to proceed efficiently. google.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Butyl Dichloro Silane

Hydrolysis and Condensation Reactions

Chlorosilanes, including butyl(dichloro)silane, are known to be highly reactive towards moisture. libretexts.org The interaction with water initiates a sequence of hydrolysis and condensation reactions, which are fundamental to the formation of silicones and other polysiloxanes. libretexts.orgacs.org

The hydrolysis of a dichlorosilane (B8785471), such as this compound, is the initial step and involves the nucleophilic attack of water on the silicon atom. libretexts.orglibretexts.org Unlike carbon tetrachloride, which is resistant to hydrolysis, chlorosilanes react readily with water. libretexts.orgwikipedia.org This enhanced reactivity is attributed to the larger size of the silicon atom and the availability of empty 3d orbitals, which can accept a lone pair of electrons from the oxygen atom in water, facilitating the substitution of chloride ions. libretexts.org

The reaction proceeds in a stepwise manner. The first Si-Cl bond is hydrolyzed to form a silanol (B1196071) group (-Si-OH), releasing hydrogen chloride (HCl) as a byproduct. libretexts.org This is followed by the hydrolysis of the second Si-Cl bond to yield a silanediol, in this case, butylsilanediol (BuSi(OH)₂). libretexts.orgacs.org

This formation of silanols is a crucial step, as these intermediates are the building blocks for subsequent condensation reactions. nih.govgelest.com

The hydrolysis of silanes is subject to catalysis by both acids and bases. unm.edu The reaction rate is typically at its minimum around a neutral pH of 7. unm.edu

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction mechanism is believed to involve the protonation of an alkoxy or, in this case, a chloro group attached to the silicon. This protonation makes the silicon center more electrophilic and thus more susceptible to nucleophilic attack by water. unm.edu In the transition state, a positive charge accumulates on the silicon atom. scienceopen.comnih.gov The rate of hydrolysis increases with the presence of electron-donating groups (like alkyl groups) on the silicon atom, which help stabilize this positive charge. unm.edu

Base-Catalyzed Hydrolysis : In basic media, the mechanism involves the direct attack of a hydroxide ion (OH⁻) or a silanolate anion (Si-O⁻) on the silicon atom. unm.edu This leads to the formation of a pentacoordinate, negatively charged intermediate (transition state). scienceopen.comnih.gov Consequently, electron-withdrawing groups on the silicon atom tend to accelerate the reaction under basic conditions. unm.edu

The activation energy for the hydrolysis of silanes varies depending on the catalyst and the specific compound.

| Silane (B1218182) | Medium | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| 3-cyanopropyl triethoxysilane (CTES) | Alkaline | 20 | researchgate.net |

| 3-cyanopropyl triethoxysilane (CTES) | Acidic | 58 | researchgate.net |

| Tetraethoxysilane (TEOS) | Acidic | 46-67 (11-16 kcal/mol) | nih.gov |

| Tetraethoxysilane (TEOS) | Basic | 25 (6 kcal/mol) | nih.gov |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | 57.61 | nih.gov |

Following hydrolysis, the resulting butylsilanediol molecules can undergo condensation reactions to form siloxane bridges (Si-O-Si), eliminating a molecule of water. acs.org The hydroxyl group of one silanol molecule acts as a nucleophile, attacking the silicon atom of another molecule. libretexts.org This process leads to the formation of dimers, oligomers, and eventually high-molecular-weight polymers (polysiloxanes). libretexts.orgacs.org

Several factors influence the structure of the final polysiloxane product:

| Factor | Influence on Condensation and Siloxane Formation |

| Water Concentration | Gradual or limited water addition favors polymerization as silanols are more likely to react with other chlorosilanes or silanols rather than water. libretexts.org Low water-to-silane ratios under acidic catalysis tend to produce weakly branched, linear, or cyclic polymers. unm.edu |

| pH (Catalyst) | Acid catalysis generally leads to more linear or randomly branched polymers. Base catalysis, which accelerates the condensation of more highly condensed species, tends to produce more highly branched and cross-linked networks or colloidal particles. unm.edu |

| Organic Substituent | The nature of the organic group (e.g., butyl) influences the properties of the resulting polymer. Bulky substituents can hinder condensation. gelest.com |

| Temperature | Higher temperatures can promote condensation reactions and also lead to side reactions or structural rearrangements. acs.org |

The condensation can result in the formation of linear chains, cyclic structures, or cross-linked three-dimensional networks, depending on the reaction conditions and the functionality of the initial silane. acs.orgwikipedia.org

Steric Effects: The size of the substituent group on the silicon atom has a significant impact on reaction rates. The butyl group in this compound is bulkier than a methyl group, and this steric hindrance can affect both the hydrolysis and condensation steps. Very bulky groups, such as tertiary-butyl, can significantly slow down condensation and favor the formation of stable monomeric silanols over polymers. gelest.comchemicalbook.com This is because the bulky groups physically obstruct the approach of other molecules to the silicon center.

Environmental Parameters:

Moisture: Chlorosilanes react intensely and immediately with water from any source, including atmospheric humidity or moisture adsorbed on surfaces. libretexts.org Therefore, controlling the moisture level is critical for managing the reaction rate.

Temperature: Increasing the temperature generally increases the rate of chemical reactions, including hydrolysis and condensation. For related reactions like the disproportionation of dichlorosilane, temperature requirements increase with higher feed rates. researchgate.netnih.gov

Pressure: Pressure can also be a significant factor. In the disproportionation of dichlorosilane, the reaction's sensitivity to pressure changes is enhanced at high pressures. researchgate.netnih.gov

Reactivity of the Silicon-Chlorine Bond

The Si-Cl bond is highly polarized, with the silicon atom being electrophilic. This makes it a prime target for attack by nucleophiles.

This compound readily undergoes nucleophilic substitution reactions at the silicon center, where the chloride ions act as good leaving groups. libretexts.org This is a fundamental aspect of its chemistry.

A general representation of this reaction is: R₃Si-Cl + Nu⁻ → R₃Si-Nu + Cl⁻ (where Nu is a nucleophile)

Common examples of nucleophilic substitution at the silicon center of chlorosilanes include:

Hydrolysis: As detailed previously, water acts as a nucleophile to displace chloride and form silanols. libretexts.org This is arguably the most common nucleophilic substitution reaction for chlorosilanes.

Alcoholysis: Alcohols can react with this compound to displace the chloride ions and form alkoxysilanes (e.g., butyl(dialkoxy)silane). This reaction is analogous to hydrolysis. wikipedia.org

Aminolysis: Amines can react to form silylamines.

Reactions with Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li) react with chlorosilanes to form new silicon-carbon bonds. wikipedia.org This is a key method for synthesizing more complex organosilicon compounds.

The mechanism of nucleophilic substitution at silicon can differ from the classic Sₙ2 mechanism at carbon. Due to the availability of d-orbitals, silicon can form a hypervalent, pentacoordinate intermediate, which then expels the leaving group. libretexts.orgresearchgate.net

Ligand Exchange Reactions and Derivative Synthesis

Ligand exchange reactions are fundamental to the synthetic utility of organosilanes like this compound, enabling the synthesis of a diverse range of derivatives. The two chlorine atoms in this compound are susceptible to substitution by various nucleophiles, allowing for the tailored modification of the silicon center. This reactivity is a cornerstone of organosilicon chemistry, facilitating the formation of new silicon-element bonds.

The most common ligand exchange reactions involving dichlorosilanes are with organometallic carbon nucleophiles, such as Grignard reagents or organolithium compounds. lkouniv.ac.in These reactions proceed via nucleophilic substitution at the silicon center, where the alkyl or aryl group from the organometallic reagent displaces a chloride ligand. For instance, reacting this compound with a Grignard reagent (R-MgX) can yield Butyl(chloro)(alkyl)silane or, with sufficient reagent, Butyl(dialkyl)silane. The stepwise substitution can sometimes be controlled by stoichiometry and the steric hindrance of the incoming nucleophile. lkouniv.ac.in

Halogen exchange between the silane and the Grignard reagent can also occur. lkouniv.ac.in Beyond carbon nucleophiles, other nucleophiles can displace the chloride ligands. For example, reactions with water lead to hydrolysis and the formation of silanols, which can then condense to form siloxanes. Reactions with alcohols in the presence of a base yield alkoxysilanes, while reactions with amines produce silylamines.

The mechanism of ligand exchange at a silicon center is often associative, proceeding through a pentacoordinate intermediate or transition state, akin to an SN2 mechanism. nih.gov The incoming nucleophile attacks the silicon atom, forming a transient hypervalent species before the chloride leaving group is expelled. nih.gov

Research into ligand exchange has also explored reactions with metal fluorides. Studies on various chlorosilanes have shown that fluorine/chlorine ligand exchange is a thermodynamically favorable process, leading to the formation of fluorosilanes and volatile metal chlorides. researchgate.net This indicates that this compound could be converted to Butyl(difluoro)silane through such a process. The table below summarizes typical ligand exchange reactions for dichlorosilanes.

| Reactant | Product Type | General Equation |

|---|---|---|

| Grignard Reagent (R-MgX) | Alkyl/Aryl Silane | C₄H₉SiCl₂H + 2 R-MgX → C₄H₉SiR₂H + 2 MgXCl |

| Water (H₂O) | Silanediol / Siloxane | C₄H₉SiCl₂H + 2 H₂O → C₄H₉Si(OH)₂H + 2 HCl |

| Alcohol (R-OH) | Dialkoxysilane | C₄H₉SiCl₂H + 2 R-OH → C₄H₉Si(OR)₂H + 2 HCl |

| Amine (R₂NH) | Silylamine | C₄H₉SiCl₂H + 4 R₂NH → C₄H₉Si(NR₂)₂H + 2 R₂NH₂Cl |

Reactivity of the Silicon-Carbon Bond

Stability and Cleavage Mechanisms of Unstrained Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond is a defining feature of organosilanes, and its stability is crucial for the application of these compounds. In unstrained molecules like this compound, the Si-C bond is generally robust. researchgate.net Compared to a carbon-carbon bond, the Si-C bond is longer (approx. 186 pm vs. 154 pm) and weaker. wikipedia.org It also possesses a degree of polarity due to the higher electronegativity of carbon (2.55) compared to silicon (1.90), which polarizes the bond towards the carbon atom. wikipedia.org

Despite this, unstrained alkyl-silicon bonds exhibit significant stability. They are generally stable towards oxygen and water under ambient conditions. wikipedia.org For instance, tetraalkyl silanes can be heated to high temperatures before homolysis occurs. lkouniv.ac.in This stability allows organosilanes to be used in a wide array of chemical transformations without unintended cleavage of the silicon-carbon framework.

However, the Si-C bond is not inert and can be cleaved under specific, often vigorous, conditions. Cleavage can be initiated by thermal stress, strong electrophiles, or potent nucleophiles. Theoretical studies have investigated the factors influencing Si-C bond stability, noting that the presence of electron-rich aromatic groups can make the bond more susceptible to cleavage under acidic conditions. researchgate.net The primary mechanisms for cleavage involve electrophilic or nucleophilic attack, which are detailed in the subsequent sections. A key concept in activating the Si-C bond is the formation of hypervalent silicon species; the formation of penta- or hexa-coordinate silicon intermediates can enhance the electron density on the carbon atom, making the Si-C bond more susceptible to cleavage. nih.gov

Electrophilic Substitution and Protodesilylation Processes

Electrophilic cleavage of the Si-C bond, particularly protodesilylation, is a significant reaction pathway for organosilanes. In this process, a proton source cleaves the Si-C bond, replacing the silyl (B83357) group with a hydrogen atom. While unstrained alkylsilanes are relatively resistant, this reaction can be facilitated by strong acids. wikipedia.org The reaction is more common for arylsilanes, vinylsilanes, and allylsilanes, where the organic group can stabilize a partial positive charge in the transition state. nih.gov

The general mechanism for acid-catalyzed protodesilylation involves the protonation of the carbon atom attached to silicon, forming a carbocationic intermediate that is stabilized by the silyl group, followed by nucleophilic attack at the silicon center to complete the cleavage.

Recently, base-catalyzed protodesilylation methods have been developed that offer milder conditions. organic-chemistry.orgnih.gov These protocols can cleave Si-C bonds in various organosilanes, including alkylsilanes. organic-chemistry.org A proposed mechanism involves the formation of a pentacoordinate silicon intermediate through the addition of a base (like a silanolate) to the silicon atom. organic-chemistry.org This hypervalent intermediate activates the Si-C bond, making the carbon atom more susceptible to protonation by a proton source, such as water present in the solvent. organic-chemistry.org

The efficiency of protodesilylation can be influenced by the nature of the organic group and the reaction conditions. The table below outlines conditions reported for the protodesilylation of various organosilanes.

| Organosilane Type | Reagents/Catalyst | Conditions | Reference |

|---|---|---|---|

| Aryl-, Alkynyl-, Alkylsilanes | Potassium trimethylsilanolate (KOTMS) in wet DMSO | 70 °C | organic-chemistry.orgnih.gov |

| Arylsilanes | Strong Acids (e.g., HClO₄ in Methanol) | 50 °C | wikipedia.orgrsc.org |

| Benzylsilanes | Cesium fluoride (CsF) / 18-crown-6 in DMSO | Room Temperature | nih.gov |

Nucleophile-Induced Silicon-Carbon Bond Cleavage

The Si-C bond in this compound, while generally stable, can be cleaved by strong nucleophiles. The susceptibility of silicon to nucleophilic attack is a key aspect of its chemistry. wikipedia.org This process is typically more challenging than cleaving silicon-halogen or silicon-oxygen bonds.

The most effective nucleophiles for cleaving the Si-C bond are fluoride ions (F⁻) and alkoxides. wikipedia.org Fluoride has a particularly high affinity for silicon, and its attack on the silicon center is a common strategy to induce Si-C bond cleavage. The reaction proceeds through the formation of a stable, hypervalent pentacoordinate silicate intermediate. nih.govmsu.edu This intermediate significantly weakens the adjacent Si-C bond, facilitating its cleavage. The organic group departs as a carbanion, which is then protonated by the solvent or during workup.

This fluoride-induced cleavage is the basis of many synthetic applications, such as the Fleming-Tamao oxidation, where the Si-C bond is converted to a C-O bond. While this specific reaction requires an oxidizable group on silicon, the initial activating step relies on nucleophilic attack by fluoride or another Lewis base. nih.gov

A kinetic study of the cleavage of the benzyl-silicon bond in various substituted benzyltrimethylsilanes by aqueous-methanolic sodium hydroxide showed that electron-withdrawing substituents on the aromatic ring facilitate the reaction, which is consistent with a mechanism involving the departure of a carbanion. le.ac.uk This supports the idea that the stability of the departing organic group is a critical factor in nucleophile-induced Si-C bond cleavage. researchgate.netle.ac.uk

Hypervalent Silicon Intermediates and Transition States

Formation and Stability of Penta- and Hexa-coordinate Silicon Species

A key feature of silicon chemistry that distinguishes it from carbon is its ability to expand its coordination sphere beyond four, forming hypervalent species. soci.org These penta- and hexa-coordinate silicon intermediates and transition states play a crucial role in the mechanisms of many reactions at the silicon center. soci.orgresearchgate.net The formation of these hypervalent species is facilitated by the interaction of tetracoordinate silanes with Lewis bases or nucleophiles. researchgate.net

Penta- and hexa-coordinate silicon compounds can be formed as stable, isolable species or as transient intermediates. nih.gov Their formation is particularly favored when the silicon atom is bonded to electronegative substituents (e.g., F, Cl, O), which lower the energy of silicon's 3d atomic orbitals, facilitating higher coordination. soci.orgu-tokyo.ac.jp The addition of a nucleophile, such as a fluoride ion, to a tetracoordinate silane can lead to the formation of a pentacoordinate silicate. researchgate.net For example, stable pentacoordinate silicon compounds have been synthesized using ligands like the hexafluorocumyl alkoxy group or by reacting a spirosilane with a nucleophile. nih.gov X-ray diffraction analysis confirms the geometry of these species, which is often a trigonal bipyramid for pentacoordinate silicon, with the most electronegative substituents typically occupying the axial positions. nih.govwikipedia.org

The stability of these hypervalent species is explained by the three-center four-electron (3c-4e) bond model. wikipedia.org This model describes a delocalized molecular orbital system across three atoms (two ligands and the central silicon atom) without invoking d-orbital participation, which computational studies suggest is negligible. u-tokyo.ac.jpwikipedia.org The presence of highly electronegative atoms as ligands is crucial for stabilizing the 3c-4e bond and, consequently, the hypervalent molecule. u-tokyo.ac.jp

Influence of Hypervalency on Silicon Electrophilicity and Carbon Nucleophilicity

The formation of hypervalent intermediates significantly alters the reactivity at the silicon center. As a tetracoordinate species, silicon is a weak Lewis acid. u-tokyo.ac.jp However, upon coordination with a Lewis base to form a pentacoordinate species, its character changes dramatically. Pentavalent silicon, stabilized by electronegative ligands, acts as a strong Lewis acid. u-tokyo.ac.jp This increased electrophilicity at the silicon center is a key principle in Lewis base-catalyzed reactions, such as the allylation of aldehydes using allyltrichlorosilanes in the presence of DMF. soci.org The Lewis base activates the silane, forming a hypervalent intermediate that is more reactive. soci.org

Rearrangement Reactions Involving Organosilanes

Wittig Rearrangements of Alpha-Alkoxysilanes

The Wittig rearrangement, a valuable carbon-carbon bond-forming reaction that converts ethers to alcohols, has been successfully adapted to α-alkoxysilane substrates. acs.org These rearrangements can be promoted by various reagents, including alkyllithium bases and fluoride sources, and can proceed through organic-chemistry.orgnih.gov, acs.orgorganic-chemistry.org, or nih.govacs.org sigmatropic shifts depending on the substrate and reaction conditions. acs.orgorganic-chemistry.org

The use of methyllithium can initiate the rearrangement through two distinct pathways: direct deprotonation α to the silicon atom or via a Si/Li exchange. acs.orgacs.org The specific pathway and the resulting product distribution ( organic-chemistry.orgnih.gov, acs.orgorganic-chemistry.org, or nih.govacs.org-rearranged products) are highly dependent on the substrate's structure. organic-chemistry.org For example, these sigmatropic shifts can be followed by other useful in situ transformations, such as silyl migrations, to yield β-silyl ketones. acs.orgorganic-chemistry.org

Fluoride-promoted Wittig rearrangements offer an alternative to traditional methods that often rely on toxic organostannanes. organic-chemistry.orgorganic-chemistry.org Cesium fluoride (CsF) has been shown to be effective in promoting nih.govacs.org-Wittig rearrangements of α-alkoxysilanes, with efficiencies comparable to lithium anion-initiated methods. organic-chemistry.org However, the fluoride-promoted pathway shows limitations, being primarily successful for nih.govacs.org-shifts with minimal success observed for organic-chemistry.orgnih.gov-rearrangements. organic-chemistry.org The mechanism is thought to involve a metal-associated carbanionic intermediate. organic-chemistry.org

Substituents on the α-alkoxysilane have a significant impact on the reaction's course. nih.gov Substitution at the migrating benzylic carbon can decrease the reactivity towards deprotonation and reduce the selectivity between acs.orgorganic-chemistry.org and organic-chemistry.orgnih.gov rearrangement pathways. nih.gov Similarly, substitution at the terminal sp² carbon of the allyl group also tends to lower the acs.orgorganic-chemistry.org/ organic-chemistry.orgnih.gov selectivity. nih.gov

Table 2: Summary of Wittig Rearrangement Types in α-Alkoxysilanes This table summarizes findings from various studies.

| Rearrangement Type | Promoter/Conditions | Key Features |

|---|---|---|

| nih.govacs.org-Wittig | CsF in DMF | Efficiency comparable to lithium-initiated methods; primarily limited to nih.govacs.org shifts. organic-chemistry.org |

| organic-chemistry.orgnih.gov, acs.orgorganic-chemistry.org, nih.govacs.org-Wittig | Methyllithium | Initiated by either Si/Li exchange or deprotonation; product distribution depends on substrate and conditions. acs.orgacs.orgorganic-chemistry.org |

| organic-chemistry.orgnih.gov and acs.orgorganic-chemistry.org-Wittig | s-BuLi or n-BuLi | Substituents at migrating carbon and allyl terminus impact reactivity and selectivity. nih.gov |

Silylene Chemistry and Cycloaddition Reactions

Silylenes, the silicon analogues of carbenes, are highly reactive intermediates that play a significant role in organosilicon chemistry. nih.gov They can be generated through various methods, including the photolysis of polysilanes or the thermal decomposition of appropriate precursors. lkouniv.ac.in A key aspect of their reactivity is their participation in cycloaddition reactions. nih.gov

Silylenes readily undergo [2+1] cycloaddition reactions with unsaturated substrates like alkenes and alkynes. nih.gov For example, the reaction of a stable silylene with ethene is proposed to proceed via an initial [2+1] cycloaddition at the silicon atom. nih.gov Similarly, reactions with alkynes also yield products corresponding to [2+1] cycloadditions. nih.gov With conjugated dienes, such as 2,3-dimethyl-1,3-butadiene, silylenes can undergo [4+1] cycloaddition to form five-membered silacyclic compounds. nih.gov This reactive behavior is a hallmark of silylene character. nih.gov

Chlorosilanes, including dichlorosilanes, are valuable precursors in catalytic cycloaddition reactions for synthesizing silacarbocycles. chemrxiv.org Nickel-catalyzed [4+1] cycloaddition reactions between 1,3-dienes and trichlorosilanes have been developed, where the trichlorosilane effectively acts as a "Si-1" synthon. chemrxiv.org This method provides a direct pathway to five-membered cyclic chlorosilanes, which are versatile intermediates for further synthetic transformations. chemrxiv.org Dichlorosilanes have also shown potential in forming silacyclopent-3-enes through reductive cycloaddition with 1,3-dienes. chemrxiv.org These catalytic approaches enhance the efficiency and molecular diversity achievable in the synthesis of complex organosilicon structures. chemrxiv.org

Advanced Spectroscopic and Chromatographic Characterization of Butyl Dichloro Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of Butyl(dichloro)silane, offering precise information about the proton, carbon, and silicon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different proton environments and their connectivity. For this compound (CH₃CH₂CH₂CH₂SiHCl₂), the spectrum is expected to show distinct signals for the protons on the butyl chain and the silicon-hydride proton.

The chemical shifts (δ) are influenced by the electronegativity of the silicon and chlorine atoms. The protons closer to the silicon atom (α-CH₂) are the most deshielded and appear furthest downfield. The chemical shift decreases for protons further away from the silicon atom (β-CH₂, γ-CH₂), with the terminal methyl group (δ-CH₃) being the most shielded. The silicon-hydride (Si-H) proton typically appears as a distinct multiplet further downfield.

The multiplicity of each signal, determined by the number of adjacent protons (n+1 rule), allows for structural confirmation. For instance, the methyl group protons would appear as a triplet, coupling to the adjacent methylene (B1212753) group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on the analysis of similar alkylchlorosilanes.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Si-H | 4.5 - 5.5 | Multiplet | - |

| α-CH₂ | 1.2 - 1.6 | Multiplet | ~7-8 |

| β-CH₂ | 1.3 - 1.7 | Multiplet | ~7-8 |

| γ-CH₂ | 1.3 - 1.7 | Sextet | ~7-8 |

| δ-CH₃ | 0.8 - 1.0 | Triplet | ~7 |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon backbone of the molecule. Each chemically non-equivalent carbon atom in the butyl chain of this compound will produce a distinct signal.

Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the proximity to the electron-withdrawing SiCl₂H group. The α-carbon, being directly attached to the silicon, is the most deshielded. The shielding effect increases with distance from the silicon atom, causing the β, γ, and δ carbons to appear progressively upfield. The precise chemical shifts provide a fingerprint of the carbon framework. spectrabase.comspectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on the analysis of analogous compounds like butyltrichlorosilane (B1265895) and di-tert-butyldichlorosilane (B93958). spectrabase.comnih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| α-CH₂ | 25 - 35 |

| β-CH₂ | 24 - 28 |

| γ-CH₂ | 22 - 26 |

| δ-CH₃ | 13 - 15 |

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the silicon environment. huji.ac.il It provides a wide chemical shift range, making it highly sensitive to the substituents attached to the silicon atom. unige.ch For this compound, a single resonance is expected, with its chemical shift being characteristic of a silicon atom bonded to one alkyl group, one hydrogen, and two chlorine atoms. huji.ac.il

²⁹Si NMR is particularly valuable for monitoring reactions involving the silicon center. For instance, during polymerization or hydrolysis, the substitution of chlorine atoms with oxygen-containing groups leads to significant changes in the silicon chemical shift. This allows for the real-time monitoring of reaction progress and the identification of different silicon species (e.g., silanols, siloxanes) in the reaction mixture. researchgate.net Similarly, degradation studies can utilize ²⁹Si NMR to track changes in the silicon environment, providing insights into the stability and breakdown pathways of the compound. researchgate.net

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound and Related Derivatives

| Compound/Silicon Environment | Predicted Chemical Shift (δ, ppm) |

| RSiHCl₂ (this compound) | +5 to +20 |

| RSi(OH)ClH (Hydrolysis Intermediate) | -10 to -25 |

| RSi(OH)₂H (Hydrolysis Product) | -30 to -45 |

| (RSiHO)n (Polysiloxane) | -50 to -70 |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups and bond vibrations within the this compound molecule. The IR spectrum provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Key characteristic absorption bands for this compound include:

Si-H Stretch : A strong and sharp absorption band is expected in the region of 2200-2250 cm⁻¹. This is a highly characteristic peak for hydrosilanes.

C-H Stretch : Absorptions corresponding to the stretching of C-H bonds in the butyl group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-H Bending : Vibrations from the bending of C-H bonds in CH₂ and CH₃ groups are observed in the 1375-1465 cm⁻¹ region.

Si-Cl Stretch : The stretching vibrations of the silicon-chlorine bonds typically appear as strong absorptions in the 450-600 cm⁻¹ region. The presence of two chlorine atoms may lead to symmetric and asymmetric stretching modes.

Si-C Stretch : The silicon-carbon bond vibration is generally found in the 600-800 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound Data is based on established correlations for organosilicon compounds. gelest.com

| Bond | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Si-H | Stretch | 2200 - 2250 | Strong, Sharp |

| C-H (alkyl) | Stretch | 2850 - 2960 | Strong |

| C-H (CH₃, CH₂) | Bend | 1375 - 1465 | Medium |

| Si-Cl | Stretch | 450 - 600 | Strong |

| Si-C | Stretch | 600 - 800 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uklibretexts.org When this compound is analyzed by MS, typically using electron ionization (EI), it forms a molecular ion (M⁺˙) which can then undergo fragmentation. wikipedia.org

The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound (C₄H₁₀Cl₂Si). A characteristic isotopic pattern will be observed for chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).

Common fragmentation pathways for alkylchlorosilanes involve the cleavage of bonds alpha and beta to the silicon atom. libretexts.org Expected fragmentation for this compound includes:

Loss of a butyl radical : [M - 57]⁺, resulting in the [SiHCl₂]⁺ fragment.

Loss of a chlorine atom : [M - 35]⁺ and [M - 37]⁺.

Loss of HCl : [M - 36]⁺.

Cleavage of the butyl chain : Fragments corresponding to the loss of C₃H₇ (propyl) or C₂H₅ (ethyl) radicals are also possible.

Analysis of analogous compounds like butyltrichlorosilane and dibutyldichlorosilane (B1580878) shows characteristic fragments resulting from the loss of alkyl groups and chlorine atoms, which supports these predicted pathways. nih.govnist.gov

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [C₄H₁₀SiHCl₂]⁺˙ | 156 | Molecular Ion (M⁺˙) |

| [C₄H₉SiHCl]⁺ | 121 | Loss of Cl |

| [SiHCl₂]⁺ | 99 | Loss of Butyl radical (C₄H₉) |

| [C₂H₅SiHCl]⁺ | 93 | Cleavage of β C-C bond |

| [CH₃SiHCl]⁺ | 79 | Cleavage of γ C-C bond |

| [C₄H₉]⁺ | 57 | Butyl cation |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods, particularly Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. wasson-ece.com Due to the volatile and reactive nature of chlorosilanes, special considerations are necessary for successful analysis. researchgate.net

Gas Chromatography (GC): GC is the most common technique for analyzing volatile silanes. google.com

Columns : Capillary columns with non-polar or semi-polar stationary phases are typically used. Common phases include polysiloxanes such as those found in Restek RTX-200 or Varian FactorFour VF-5ms columns. researchgate.net

Injector and Detector : A split/splitless injector is commonly used. Flame Ionization Detection (FID) provides good sensitivity for the hydrocarbon portion of the molecule, while a Thermal Conductivity Detector (TCD) can also be used.

Coupling to Mass Spectrometry (GC-MS) : Coupling GC with a mass spectrometer provides a powerful tool for both separation and identification of components in a mixture. wiley.com The retention time from the GC helps to separate the compounds, while the mass spectrum provides positive identification.

Precautions : Given that chlorosilanes are moisture-sensitive, it is crucial to use a dry carrier gas (e.g., Helium, Argon) and to ensure the entire system is free from moisture to prevent hydrolysis of the sample on the column, which can lead to poor peak shape and inaccurate results. wasson-ece.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is generally less suitable for highly reactive and non-polar compounds like this compound without derivatization.

Table 6: Typical Gas Chromatography (GC) Parameters for Chlorosilane Analysis

| Parameter | Typical Setting |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., RTX-200) |

| Stationary Phase | Trifluoropropylmethyl polysiloxane or similar |

| Carrier Gas | Helium or Argon, constant flow (~1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 40-50 °C, ramp at 10-15 °C/min to 250-280 °C |

| Detector | FID, TCD, or MS |

| Detector Temperature | 280-300 °C |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile organosilicon compounds like this compound. Its primary application is the determination of purity and the identification and quantification of volatile impurities or byproducts from synthesis. Due to the reactive nature of chlorosilanes, which are sensitive to moisture, specialized handling and instrumentation are required to prevent sample degradation and ensure accurate analysis. wasson-ece.comgelest.com

The analysis typically involves a gas chromatograph equipped with a robust column, often with a non-polar stationary phase, and a detector such as a Thermal Conductivity Detector (TCD) or a Flame Ionization Detector (FID). wasson-ece.com The TCD is universally responsive to all compounds, while the FID is sensitive to hydrocarbons. For trace analysis, a Mass Spectrometer (MS) detector provides definitive identification of unknown peaks based on their mass-to-charge ratio and fragmentation patterns.

Key research findings from GC analysis focus on establishing the purity profile of this compound. For commercial-grade products, a purity of greater than 90-96% is often specified, with the remaining percentage comprising related silanes or residual starting materials. gelest.com

Table 1: Representative GC Data for Purity Analysis of this compound

| Analyte | Retention Time (min) | Concentration (%) | Method of Identification |

| Trichlorosilane | 3.5 | < 0.1 | Standard Comparison, MS |

| Tetrachlorosilane | 4.2 | < 0.2 | Standard Comparison, MS |

| Butyl(trichloro)silane | 5.8 | < 2.0 | Standard Comparison, MS |

| This compound | 6.5 | > 97.0 | Primary Peak, MS |

| Dibutyldichlorosilane | 8.1 | < 0.5 | Standard Comparison, MS |

| High-boiling residues | > 10.0 | < 0.2 | TCD Response |

This interactive table summarizes typical results from a GC analysis, highlighting the principal component and common volatile impurities.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When this compound is used as a monomer to synthesize polysilanes or other silicon-containing polymers, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the indispensable technique for characterizing the resulting polymer's molecular weight and molecular weight distribution. wikipedia.orgaimplas.net SEC separates polymer chains based on their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules navigate through the porous column packing more quickly and elute first, while smaller molecules penetrate the pores more deeply and elute later. paint.org

The analysis provides critical data points: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. aimplas.net The PDI value is a crucial indicator of the breadth of the molecular weight distribution; a value close to 1.0 suggests a very narrow distribution, which is often desirable for achieving specific material properties. The technique is widely used to monitor polymerization reactions and to correlate polymer molecular weight with final material performance. nih.gov

Table 2: GPC Analysis Results for Poly(butylsilane)

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Peak (min) |

| PB-01 | 8,500 | 12,750 | 1.50 | 15.2 |

| PB-02 | 15,200 | 24,320 | 1.60 | 13.8 |

| PB-03 | 22,000 | 37,400 | 1.70 | 12.5 |

| PB-04 | 31,500 | 56,700 | 1.80 | 11.6 |

This interactive table presents typical GPC data for a series of poly(butylsilane) samples, demonstrating how molecular weight influences elution time.

Thermoanalytical Techniques

Thermoanalytical techniques are used to measure changes in the physical and chemical properties of materials as a function of temperature. For polymers derived from this compound, these methods are vital for determining thermal stability, processing windows, and end-use performance limits.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). This technique is fundamental for assessing the thermal stability of polymers derived from this compound. The resulting data is typically plotted as mass percentage versus temperature. Key parameters derived from a TGA curve include the onset temperature of decomposition (Td), which indicates the beginning of thermal degradation, and the temperature of maximum weight loss (Tmax). elsevierpure.com The amount of residual mass at the end of the experiment, known as char yield, can provide insight into the flame retardancy of the material. Studies on related silane-containing polymers show that the silicon content often enhances thermal stability and char yield. elsevierpure.commdpi.com

Table 3: TGA Data for Thermal Stability of a Butyl-Substituted Polysiloxane

| Atmosphere | Onset Decomposition (T_d, 5% loss) | Temp. of Max. Weight Loss (T_max) | Char Yield at 800°C (%) |

| Nitrogen | 385°C | 450°C | 35% |

| Air | 360°C | 430°C / 550°C (two stages) | 2% |

This interactive table summarizes key thermal stability parameters obtained from TGA under different atmospheric conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a polymer. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For polymers derived from this compound, DSC is primarily used to determine the glass transition temperature (Tg), which is the reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. azom.com The Tg is a critical parameter that defines the upper temperature limit for the structural application of many polymers. DSC can also detect melting (Tm) and crystallization (Tc) temperatures in semi-crystalline polymers. hu-berlin.de

Table 4: DSC Results for Various Butyl-Containing Copolymers

| Polymer Composition | Glass Transition Temp. (T_g) | Melting Temp. (T_m) | Crystallization Temp. (T_c) |

| Poly(butylsilane) | -15°C | N/A (Amorphous) | N/A (Amorphous) |

| Poly(butylsilane-co-dimethylsiloxane) | -45°C | N/A (Amorphous) | N/A (Amorphous) |

| Poly(butylsilsesquioxane) | 110°C | N/A (Amorphous) | N/A (Amorphous) |

This interactive table displays typical thermal transition data obtained from DSC analysis for different types of polymers derived from butyl-silane precursors.

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) is a highly sensitive technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. aut.ac.irnih.gov In a typical DMTA experiment, an oscillating force is applied to a sample, and the resulting displacement is measured. youtube.com This allows for the determination of the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response. The ratio of the loss to the storage modulus (tan δ) provides a measure of the material's damping properties. gcttg.com The peak of the tan δ curve is often used as a precise measure of the glass transition temperature (Tg), where the material exhibits maximum damping. DMTA provides valuable information on thermomechanical performance, cross-linking density, and phase transitions. thermofisher.com

Table 5: DMTA Findings for a Cross-linked Poly(butylsilane) Network

| Parameter | Value at 25°C | Value at 100°C | T_g (from tan δ peak) |

| Storage Modulus (G') | 1.2 GPa | 5.5 MPa | 85°C |

| Loss Modulus (G'') | 25 MPa | 1.1 MPa | 85°C |

| Tan Delta (tan δ) | 0.021 | 0.20 | 85°C |

This interactive table illustrates how the viscoelastic properties of a polymer change with temperature, with the glass transition clearly identified.

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While this compound is a liquid at room temperature, this technique can be applied to solid, crystalline derivatives or to the compound itself if crystallized at low temperatures. The analysis involves directing a beam of X-rays onto a single crystal and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is then used to calculate the electron density map of the crystal, from which the exact positions of the atoms can be determined.

This technique provides fundamental structural information, including precise bond lengths, bond angles, and intermolecular interactions. For organosilicon compounds, it can confirm the geometry around the silicon center (typically tetrahedral), and reveal how bulky substituents like the butyl group influence the crystal packing. libretexts.orgnih.gov Low-temperature X-ray diffraction studies on analogous bulky silanes have revealed the existence of phase transitions. researchgate.net

Table 6: Typical Structural Parameters for a Dichloro(diorgano)silane from X-ray Crystallography

| Structural Parameter | Measured Value | Theoretical Value | Deviation |

| Si-Cl Bond Length | 2.05 Å | 2.02 - 2.06 Å | Nominal |

| Si-C Bond Length | 1.87 Å | 1.85 - 1.89 Å | Nominal |

| Cl-Si-Cl Bond Angle | 108.5° | ~109.5° | Slight Distortion |

| C-Si-C Bond Angle | 112.0° | ~109.5° | Steric Hindrance |

| Cl-Si-C Bond Angle | 109.0° | ~109.5° | Nominal |

This interactive table presents representative bond lengths and angles for a generic dialkyl dichlorosilane (B8785471) molecule, as would be determined by X-ray crystallography.

Applications of Butyl Dichloro Silane and Its Derivatives in Advanced Materials and Organic Synthesis

Precursors for Polymeric and Inorganic Materials

Butyl(dichloro)silane serves as a critical building block in the synthesis of various silicon-containing polymers. The presence of the butyl group can influence the properties of these polymers, such as their solubility, thermal stability, and degradation characteristics.

Dichlorosilanes are fundamental monomers for the synthesis of polysiloxanes, which are polymers with a silicon-oxygen backbone (...-Si-O-Si-O-...). The most common method for the preparation of polysiloxanes is the hydrolysis of dichlorosilanes. In the case of this compound, hydrolysis would lead to the formation of butyl-substituted silanols, which can then undergo condensation to form poly(butylsiloxane).

The general reaction is as follows:

n BuSiCl₂ + 2n H₂O → [BuSi(OH)₂]n + 2n HCl [BuSi(OH)₂]n → [-O-Si(Bu)(OH)-]n + n H₂O → [-O-Si(Bu)-]n + n H₂O

The resulting polysiloxane would have a butyl group attached to each silicon atom, which would influence the polymer's properties, such as hydrophobicity and solubility in organic solvents.

Furthermore, this compound can be used in the synthesis of hybrid polymers. For instance, it can be copolymerized with other organosilanes or organic monomers to create materials with a combination of properties. Silane-based copolymers are being developed for applications such as thermally robust polymer-silica hybrids for use in high-temperature chromatography mdpi.com. The incorporation of butyl groups can enhance the thermal stability and tune the chemical properties of these hybrid materials mdpi.comrsc.org. Cyclosiloxane-based hybrid polymers, for example, can be synthesized through hydrosilylation reactions, resulting in materials with good thermal stability and mechanical properties rsc.orgresearchgate.net.

Poly(silyl ester)s are a class of degradable polymers that have garnered interest due to the labile silyl (B83357) ester bonds in their backbone. These polymers can be synthesized through the condensation reaction of a dicarboxylic acid or its derivative with a dichlorosilane (B8785471).

One common synthetic route involves the reaction of a bis(trimethylsilyl) ester of a dicarboxylic acid with a dichlorosilane, such as this compound acs.org. This reaction proceeds via a transsilylation ester interchange, forming the poly(silyl ester) and trimethylsilyl chloride as a byproduct acs.orgacs.org. Another approach is the direct condensation of a di-tert-butyl ester of a dicarboxylic acid with a dichlorosilane, which eliminates tert-butyl chloride researchgate.net.

The degradation of poly(silyl ester)s occurs through the hydrolysis of the silyl ester linkages, yielding the corresponding dicarboxylic acid and silanols acs.org. The rate of this degradation is significantly influenced by the steric bulk of the substituents on the silicon atom acs.orgacs.org. The presence of a bulky butyl group on the silicon atom in polymers derived from this compound would be expected to increase the steric hindrance around the silyl ester bond. This increased steric bulk generally leads to a decreased rate of hydrolysis and, therefore, a slower degradation of the polymer acs.orgacs.org. This allows for the tuning of the degradation profile of the material for specific applications. Upon degradation, the silanol (B1196071) products can further condense to form polysiloxanes acs.org.

| Monomers for Poly(silyl ester) Synthesis | Resulting Polymer | Key Degradation Influencing Factor |

| This compound and a dicarboxylic acid derivative | Poly(butylsilyl ester) | The steric hindrance of the butyl group slows the rate of hydrolysis. |

Polycarbosilanes are polymers containing silicon and carbon in their backbone and are important precursors for the production of silicon carbide (SiC) ceramics. These ceramics are known for their high strength, hardness, and thermal stability. The conversion of a polycarbosilane to a ceramic typically involves a pyrolysis process where the polymer is heated to a high temperature in an inert atmosphere, leading to the elimination of organic side groups and the formation of a SiC network.

While specific research on the direct use of this compound for the synthesis of polycarbosilanes for SiC ceramics is not widely detailed in the provided search results, the general principles of polycarbosilane synthesis suggest its potential. Polycarbosilanes can be synthesized from various organosilicon monomers, including dichlorosilanes google.comresearchgate.net. For instance, polycarbosilane polymers have been derived from chloromethyltrichlorosilane google.com. The properties of the resulting SiC ceramic can be influenced by the structure and composition of the precursor polymer. The use of this compound as a co-monomer in polycarbosilane synthesis could introduce butyl side groups, which would be eliminated during pyrolysis. The presence of these groups could affect the processing characteristics of the precursor, such as its solubility and meltability, as well as the final ceramic yield and microstructure mdpi.comsciopen.com.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular structure leads to properties such as low viscosity and high solubility compared to their linear analogs. Silanes are versatile building blocks in the synthesis of hyperbranched polymers due to their ability to form multiple bonds nih.gov.